molecular formula C27H31ClN2O7 B1437191 Amlodipine benzoate CAS No. 1239916-29-0

Amlodipine benzoate

Cat. No.: B1437191
CAS No.: 1239916-29-0
M. Wt: 531.0 g/mol
InChI Key: RVPCEXXEUXIPEO-UHFFFAOYSA-N
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Description

See also: Amlodipine (has active moiety).

Mechanism of Action

Target of Action

Amlodipine benzoate primarily targets the L-type calcium channels located in the vascular smooth muscle and cardiac muscle . These channels play a crucial role in regulating the influx of calcium ions, which is a key process in muscle contraction. By targeting these channels, this compound can effectively control the contraction of the muscles, thereby influencing blood pressure and heart rate .

Mode of Action

this compound interacts with its targets by inhibiting the transmembrane influx of calcium ions into the vascular smooth muscle and cardiac muscle . This inhibition results in the relaxation of the muscles, leading to peripheral arterial vasodilation . The vasodilation reduces peripheral vascular resistance, which in turn lowers blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the calcium channels, this compound disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmission . The disruption of calcium ion flow leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure .

Pharmacokinetics

this compound exhibits good absorption and is well-distributed in the body . It undergoes hepatic metabolism, with about 90% of the drug being converted to inactive metabolites . The elimination half-life of this compound is between 30 to 50 hours, allowing for once-daily dosing . Its bioavailability is influenced by factors such as the rate of absorption, distribution, metabolism, and excretion (ADME properties) .

Result of Action

The molecular effect of this compound’s action is the inhibition of calcium ion influx into the muscle cells, leading to muscle relaxation . On a cellular level, this results in vasodilation, a decrease in peripheral vascular resistance, and a reduction in blood pressure . These effects make this compound effective in the treatment of conditions like hypertension and angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light can lead to the degradation of the drug, affecting its potency . Additionally, the physiological environment, such as the pH level, can impact the drug’s release and absorption . Therefore, understanding these factors is crucial for optimizing the therapeutic use of this compound.

Properties

IUPAC Name

benzoic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCEXXEUXIPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239916-29-0
Record name Amlodipine benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239916290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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